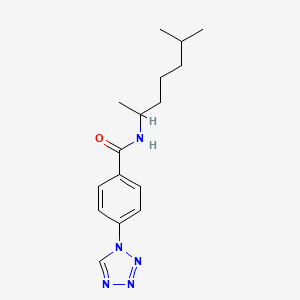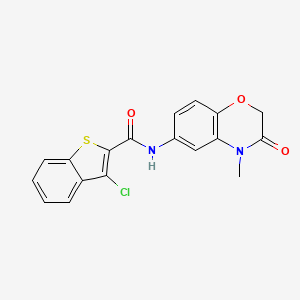
N-(6-methylheptan-2-yl)-4-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Methylheptan-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide: is an organic compound that features a benzamide core substituted with a tetrazole ring and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylheptan-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.
Attachment of the Alkyl Chain: The 6-methylheptan-2-yl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Benzamide Core: The final step involves the coupling of the tetrazole-substituted benzene ring with the alkyl chain through an amide bond formation reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and alkylation steps, as well as the development of more efficient catalysts for the amide bond formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The tetrazole ring can act as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for supramolecular assemblies.
Biology
Drug Design:
Medicine
Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for the development of new pharmaceuticals.
Industry
Mechanism of Action
The mechanism of action of N-(6-Methylheptan-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide would depend on its specific application. In drug design, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and benzamide core are known to participate in hydrogen bonding and hydrophobic interactions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Methylheptan-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzene
- N-(6-Methylheptan-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline
Uniqueness
N-(6-Methylheptan-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to the presence of both the tetrazole ring and the benzamide core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H23N5O |
|---|---|
Molecular Weight |
301.39 g/mol |
IUPAC Name |
N-(6-methylheptan-2-yl)-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H23N5O/c1-12(2)5-4-6-13(3)18-16(22)14-7-9-15(10-8-14)21-11-17-19-20-21/h7-13H,4-6H2,1-3H3,(H,18,22) |
InChI Key |
GCMNCFDNURKEEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide](/img/structure/B11313896.png)
![2-(4-fluorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11313901.png)
![7-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313916.png)
![2-(4-fluorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11313943.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313947.png)
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11313948.png)
![N-cyclohexyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11313956.png)
![6-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313964.png)
![N-(3-Fluoro-4-methylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B11313974.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11313977.png)

![N-(4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B11313988.png)
![2-(4-chloro-3-methylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11313994.png)
